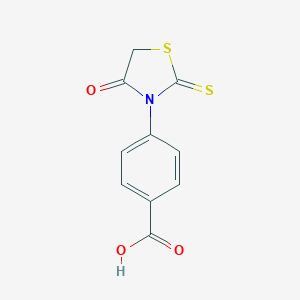

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Übersicht

Beschreibung

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is a heterocyclic compound that contains a thiazolidine ring fused with a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid typically involves the condensation of aromatic amines with carbon disulfide in the presence of ammonium hydroxide and chloroacetic acid. The resulting intermediate is then treated with acetonitrile under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones. Key reagents and conditions include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide | Acidic or neutral pH | Sulfoxide (C-SO-) | |

| m-Chloroperbenzoic acid | Room temperature | Sulfone (C-SO₂-) |

Oxidation of the thioxo group modifies electronic properties, influencing biological activity (e.g., antibacterial potency) .

Reduction Reactions

The thioxo group can be reduced to a thiol (-SH) or further to a methylene group (-CH₂-):

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, reflux | Thiol derivative | |

| Lithium aluminum hydride (LiAlH₄) | Dry THF | Methylene derivative |

Reduction enhances solubility and alters binding affinity in biological systems .

Substitution Reactions

The benzoic acid moiety participates in electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Reference |

|---|---|---|---|

| Bromine (Br₂) | Para to -COOH | 4-Bromo-benzoic acid derivative | |

| Nitric acid (HNO₃) | Meta | 3-Nitro-benzoic acid derivative |

Nucleophilic Acyl Substitution

The carboxylic acid group forms amides or esters:

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Acid chloride intermediate | Precursor for amide synthesis | |

| Amines (R-NH₂) | Substituted benzamide | Antimicrobial agents |

Cyclocondensation and Ring-Opening

The thiazolidinone ring undergoes cyclocondensation with aldehydes or ketones to form fused heterocycles:

text4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid + Aromatic aldehyde → (Z)-5-(Arylidene)-thiazolidinone derivatives [8][15]

Ring-opening reactions in basic media yield mercaptoacetic acid derivatives .

Decarboxylation

Under thermal or acidic conditions, decarboxylation occurs, forming 3-aryl-thiazolidinone derivatives:

textThis compound → 3-Phenyl-2-thioxothiazolidin-4-one + CO₂ [8]

Biological Interaction Pathways

While not traditional chemical reactions, the compound interacts with biological targets via:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Overview

Research indicates that derivatives of thiazolidinones, including 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid, exhibit substantial antimicrobial properties. These compounds have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

- A study demonstrated that thiazolidinone derivatives showed superior antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin. The most potent derivatives exhibited minimal inhibitory concentrations (MIC) significantly lower than these reference drugs .

- In a comparative analysis, compounds derived from the thiazolidinone structure were tested against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The results indicated that certain derivatives not only inhibited growth but also showed bactericidal effects (MBC) at comparable or lower concentrations than traditional antibiotics .

Data Table: Antimicrobial Efficacy of Thiazolidinone Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Bacterial Strain |

|---|---|---|---|

| This compound | 37.9 | 57.8 | S. aureus |

| Compound A | 0.004 | 0.008 | E. coli |

| Compound B | 0.015 | 0.030 | L. monocytogenes |

Antifungal Activity

Overview

Thiazolidinone derivatives have also been shown to possess antifungal properties, making them candidates for further development in treating fungal infections.

Case Studies

- In vitro studies revealed that specific derivatives exhibited antifungal activity against species such as Candida albicans and Aspergillus niger, with some compounds demonstrating MIC values significantly lower than conventional antifungal agents like ketoconazole .

Data Table: Antifungal Efficacy of Thiazolidinone Derivatives

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| This compound | 0.008 | C. albicans |

| Compound C | 0.004 | A. niger |

| Compound D | 0.015 | T. viride |

Anticancer Potential

Overview

Emerging research suggests that thiazolidinone derivatives may possess anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- A recent investigation into the cytotoxic effects of various thiazolidinones on cancer cell lines indicated that certain compounds could effectively inhibit cell proliferation and induce apoptosis in human cancer cells .

Data Table: Cytotoxicity of Thiazolidinone Derivatives on Cancer Cell Lines

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 (Breast Cancer) |

| Compound E | 8.0 | HeLa (Cervical Cancer) |

| Compound F | 15.0 | A549 (Lung Cancer) |

Wirkmechanismus

The mechanism of action of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid: Similar structure but with a butyric acid moiety instead of benzoic acid.

Thiazolidine-2,4-dione: Lacks the benzoic acid moiety but shares the thiazolidine ring structure.

Uniqueness

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is unique due to the presence of both the thiazolidine ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to synthesize current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone ring fused with a benzoic acid moiety, which is critical for its biological activity. The presence of the thiazolidinone structure is associated with various pharmacological effects due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 | High |

| Escherichia coli | 6.25 | Moderate |

| Klebsiella pneumoniae | 6.62 | Moderate |

| Pseudomonas aeruginosa | 31.25 | Mild |

The compound has shown to outperform traditional antibiotics such as ampicillin and streptomycin in certain assays, indicating its potential as a novel antimicrobial agent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Studies have indicated that it can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cell survival and apoptosis.

- Inhibition of Kinases : The compound exhibits inhibitory activity against several kinases that are critical in cancer progression, including serine/threonine-protein kinases .

- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to reduced cell proliferation in cancerous cells .

- Apoptosis Induction : The compound triggers apoptotic pathways independent of caspase activation, suggesting alternative mechanisms for inducing cell death .

Anti-inflammatory Activity

The thiazolidinone derivatives have also been noted for their anti-inflammatory properties, acting as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. This dual action may contribute to their efficacy in treating inflammatory conditions alongside their antimicrobial and antitumor activities .

Case Studies

Several studies have explored the biological activity of related thiazolidinone compounds:

- Study on Antibacterial Activity : A recent study synthesized multiple derivatives based on the thiazolidinone scaffold and evaluated their antibacterial properties against various strains. The results indicated that modifications in the benzylidene fragment significantly influenced antibacterial potency .

- Antitumor Efficacy Study : Another investigation focused on the antitumor effects of a closely related compound, demonstrating significant tumor volume reduction in animal models when treated with the thiazolidinone derivative .

Eigenschaften

IUPAC Name |

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYORTKHHBDTZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283558 | |

| Record name | 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195588 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6322-60-7 | |

| Record name | 6322-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.